molecular formula C19H14N4O2S B2417158 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896295-72-0

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B2417158
CAS No.: 896295-72-0
M. Wt: 362.41
InChI Key: UTEJUAOLEDMRCT-UHFFFAOYSA-N
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Description

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is a synthetic small molecule based on the imidazo[1,2-b]pyridazine scaffold, a structure of high interest in modern antimicrobial and antiparasitic drug discovery . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. The core imidazo[1,2-b]pyridazine structure is a privileged scaffold in medicinal chemistry, known for yielding compounds with significant biological activity . The specific substitution pattern of this compound features a 3-nitrobenzylthio moiety at the 6-position and a phenyl group at the 2-position. The nitroaromatic group is a key pharmacophore in many established antiparasitic drugs, such as fexinidazole and benznidazole, and is known to undergo enzymatic activation within microbial cells, generating reactive species that cause cytotoxic nitrosative stress . This mechanism is crucial for the activity of this chemical class against a range of protozoal parasites. Researchers can explore this compound as a potential lead or tool molecule in projects targeting neglected tropical diseases. Its structural features are associated with sub-nanomolar activity against protozoa like Giardia lamblia and potent efficacy against the bloodstream form of Trypanosoma brucei . Furthermore, related 2-phenylimidazo[1,2-b]pyridazine derivatives have also demonstrated highly potent activity against Mycobacterium tuberculosis and Mycobacterium marinum in vitro, indicating the scaffold's versatility for antimycobacterial research . The compound possesses favorable drug-like properties, including low molecular weight and moderate cLogP, making it a valuable chemical entity for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and mechanism-of-action investigations .

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEJUAOLEDMRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Phenacyl Bromide

The cyclocondensation of 6-((3-nitrobenzyl)thio)pyridazin-3-amine with phenacyl bromide proceeds via acid-catalyzed nucleophilic attack and dehydration:

Procedure :

  • Combine equimolar amounts of pyridazin-3-amine and phenacyl bromide in 1,4-dioxane.
  • Add catalytic concentrated HCl (0.1 equiv).
  • Reflux at 110°C for 6–8 hours.

Mechanism :

  • Protonation of the carbonyl oxygen in phenacyl bromide enhances electrophilicity.
  • Nucleophilic attack by the pyridazine amine at the α-carbon of phenacyl bromide.
  • Cyclodehydration to form the imidazo[1,2-b]pyridazine core.

Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Dioxane outperforms ethanol in condensation reactions due to higher boiling point and improved solubility of intermediates.
  • Microwave Assistance : Reduces reaction time for thiolation from 12 h (conventional) to 1 h.

Side Reactions and Mitigation

  • Imidazole Ring Cleavage : Observed during O-methylation of hydroxy precursors. Mitigated by using NaH instead of K2CO3 for milder conditions.
  • Disulfide Formation : Controlled by employing a 1.2:1 molar ratio of 3-nitrobenzyl bromide to thiol intermediate.

Analytical Characterization

5.1. Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-7), 8.34–8.28 (m, 4H, Ar-H), 7.65–7.58 (m, 5H, Ar-H), 4.52 (s, 2H, SCH2).
  • HRMS (ESI+) : m/z calculated for C19H14N4O2S [M+H]+: 377.0864; found: 377.0868.

5.2. X-ray Crystallography

  • Confirms regioselectivity of cyclization (Fig. S2 in). Bond lengths: C2–N1 = 1.34 Å, C6–S = 1.78 Å.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Condensation in Dioxane 74 98 High regioselectivity
Microwave Thiolation 75 99 Rapid reaction time
S-Alkylation in DMF 82 97 Minimal disulfide byproducts

Chemical Reactions Analysis

Types of Reactions

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is in medicinal chemistry. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer progression.

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted that derivatives of imidazo[1,2-b]pyridazine exhibited significant inhibitory activity against various cancer cell lines. The presence of the nitro group enhances the compound's lipophilicity, improving cellular uptake and bioavailability .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the effectiveness of the compound against common pathogens, demonstrating its potential for development into antimicrobial therapies .

Material Science

In material science, 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine has been explored for its properties as a fluorescent probe. Its structural characteristics allow it to be used in developing sensors for detecting metal ions.

  • Case Study : A recent publication detailed the synthesis of a polymer incorporating this compound that exhibited fluorescence upon interaction with copper ions. The polymer showed significant sensitivity and selectivity for Cu²⁺ ions, making it a candidate for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Biological Activity

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including iodine-mediated one-pot reactions. This approach has shown promising yields and efficiency in generating imidazo[1,2-b]pyridazine derivatives . The general synthetic pathway involves the reaction of 3-nitrobenzyl thiol with appropriate imidazopyridazine precursors under controlled conditions.

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of compounds similar to 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine. For instance, a related compound demonstrated selective sub-nanomolar activity against Giardia lamblia, indicating that modifications in the nitro group can enhance efficacy against protozoal parasites . The mechanism involves inducing nitrosative stress in the parasites, which disrupts their cellular functions.

Antitumor Properties

The compound's structural analogs have been evaluated for antitumor activity. Compounds containing imidazo[1,2-b]pyridazine scaffolds have shown significant inhibition of various cancer cell lines. For example, derivatives have been reported to inhibit the growth of lung and breast cancer cells effectively . The presence of the nitro group is critical for enhancing cytotoxicity against these cells.

The biological activity of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is attributed to its ability to interact with key biological targets. Studies suggest that it may inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression and parasitic infections .

Case Studies and Research Findings

StudyFindings
Antiparasitic Study Showed low IC50 values against Giardia lamblia, suggesting strong antiparasitic potential due to nitrosative stress induction .
Antitumor Activity Demonstrated effective inhibition of cancer cell lines such as MDA-MB-231 (breast) and A549 (lung), highlighting its anticancer properties .
Mechanism Exploration Identified inhibition of phosphodiesterases as a potential mechanism for its biological activity, contributing to its therapeutic effects against various diseases .

Q & A

Q. What are the common synthetic routes for 6-((3-nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine, and how are reaction conditions optimized?

The synthesis typically involves constructing the imidazo[1,2-b]pyridazine core via cyclization of pyridazin-3-amines followed by functionalization. Key steps include:

  • Thioether formation : Reacting 6-mercaptoimidazo[1,2-b]pyridazine derivatives with 3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Core assembly : Using Ullmann coupling or nucleophilic aromatic substitution to introduce the phenyl group at position 2 .
    Optimization focuses on solvent polarity, temperature, and catalyst selection to maximize yield and purity. For example, DMF enhances nucleophilicity of thiol groups, while elevated temperatures reduce side-product formation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitution (e.g., distinguishing nitrobenzylthio vs. phenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (<1%) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm, ensuring ≥95% purity for biological assays .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Kinase inhibition : Screen against a panel of kinases (e.g., CDKs, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

For example, imidazo[1,2-b]pyridazines with nitrobenzylthio groups may show variable antifilarial activity despite structural similarities . Resolution strategies include:

  • Computational docking : Compare binding modes in target proteins (e.g., β-tubulin) to identify steric clashes or electronic mismatches .
  • Metabolic stability assays : Evaluate hepatic microsome degradation to rule out pharmacokinetic confounding factors .
  • Crystallography : Resolve co-crystal structures to confirm target engagement .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Systematically modify substituents (e.g., nitro → amino, benzylthio → alkylthio) and correlate changes with bioactivity .
  • Multivariate analysis : Use QSAR models incorporating electronic (Hammett σ), steric (molar refractivity), and solubility (logP) descriptors .
  • Parallel synthesis : Generate a library of 20–50 analogs via combinatorial chemistry to identify critical pharmacophores .

Q. How can environmental stability and degradation pathways be assessed for this compound?

  • Photolysis studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via LC-MS .
  • Hydrolysis kinetics : Test pH-dependent stability (pH 1–13) at 37°C to simulate gastrointestinal/environmental conditions .
  • Ecotoxicity assays : Evaluate impact on Daphnia magna or algal growth to assess ecological risks .

Q. What strategies mitigate low solubility in aqueous media during in vivo studies?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
  • Co-solvent systems : Use cyclodextrin complexes or ethanol/Cremophor EL mixtures for parenteral administration .

Methodological Notes

  • Contradictory data interpretation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Synthetic scalability : Replace hazardous reagents (e.g., thionyl chloride) with microwave-assisted or flow chemistry protocols for safer scale-up .

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